molecular formula C8H15NO3 B8559165 Methyl 3-(morpholin-2-yl)propanoate

Methyl 3-(morpholin-2-yl)propanoate

Cat. No.: B8559165
M. Wt: 173.21 g/mol
InChI Key: RYXRCGIYXJMBJQ-UHFFFAOYSA-N
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Description

Methyl 3-(morpholin-2-yl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a morpholine ring at the β-position. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 3-morpholin-2-ylpropanoate

InChI

InChI=1S/C8H15NO3/c1-11-8(10)3-2-7-6-9-4-5-12-7/h7,9H,2-6H2,1H3

InChI Key

RYXRCGIYXJMBJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CNCCO1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 3-(substituted amino)propanoate derivatives
  • Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)propanoate (4NO2PDPMe): This thalidomide analog features a nitro-substituted phthalimide and dimethoxyphenyl group. Unlike the morpholine ring, the phthalimide group enhances π-π stacking interactions, contributing to its potency as a uterus-relaxant agent .
  • Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate: Isolated from Ficus stenophylla, this natural product substitutes the morpholine with a benzofuran ring. The hydroxyl and methoxy groups increase polarity, likely improving aqueous solubility compared to morpholine-containing analogs .
  • Methyl 3-(2’-hydroxy-4’-methoxyphenyl)propanoate: Found in Artemisia species, this compound replaces the morpholine with a phenolic group.
Key Structural Differences
Compound Substituent Key Features
Methyl 3-(morpholin-2-yl)propanoate Morpholine ring Basic nitrogen, potential for hydrogen bonding and coordination chemistry.
4NO2PDPMe Phthalimide + dimethoxyphenyl Electron-withdrawing nitro group enhances bioactivity (uterus relaxation).
Methyl 3-(benzofuran)propanoate Benzofuran + hydroxy/methoxy Increased hydrophilicity and antioxidant potential.

Physical and Spectral Properties

  • Melting Points: Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate: 82–83°C (observed) vs. literature 1485–86°C (discrepancy noted, possibly due to polymorphism) . Morpholine derivatives typically exhibit lower melting points (<100°C) due to reduced crystallinity compared to aromatic analogs like benzofuran derivatives.
  • NMR Data: Methyl 3-(substituted amino)propanoates show characteristic ester carbonyl signals at ~170–175 ppm in $^{13}\text{C}$ NMR, with morpholine protons resonating at δ 2.5–3.5 ppm in $^{1}\text{H}$ NMR .

Stability and Reactivity

  • Morpholine’s secondary amine may participate in nucleophilic reactions or form salts under acidic conditions.
  • In contrast, benzofuran and phthalimide derivatives are more resistant to hydrolysis due to aromatic stabilization .

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